维生素K2

描述

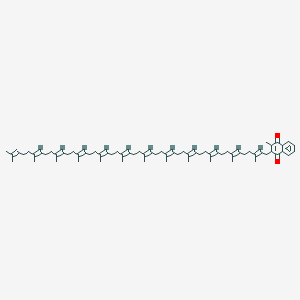

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in blood clotting and bone health, as well as in bacterial electron transport systems. Menaquinone 12 (MK-12) is a specific form within this group, characterized by the presence of a methylnaphthoquinone unit and a side chain composed of isoprene units .

Synthesis Analysis

The synthesis of menaquinones, including MK-12, involves several strategies. These include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. The synthesis of MK-12 and its derivatives is often challenging due to their hydrophobic nature, which complicates their solubility in water. A common method for synthesizing truncated MK-derivatives, which are more soluble, is Friedel-Crafts alkylation. However, this method typically results in low yields and a mixture of isomers .

Molecular Structure Analysis

Menaquinone-2 (MK-2), a truncated version of MK-12, has been studied to understand the conformation of these molecules. Using 2D NMR spectroscopy, it was found that MK-2 adopts a folded U-shaped conformation, which is influenced by the solvent environment. This conformation is significant as it affects the molecule's interaction with membrane interfaces and its redox potential, which varies across different organic solvents .

Chemical Reactions Analysis

The biosynthesis of menaquinones involves several key intermediates and reactions. For instance, the stereochemistry of a critical intermediate in menaquinone biosynthesis, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, was determined, which is essential for understanding the entire biosynthetic pathway . Additionally, the synthesis of o-succinylbenzoate (OSB), a precursor in menaquinone biosynthesis, was found not to require the decarboxylase activity of the ketoglutarate dehydrogenase complex, contrary to previous assumptions .

Physical and Chemical Properties Analysis

Menaquinones are highly hydrophobic due to their long isoprene side chains, which affect their solubility and biological activity. The physical state of the cell membrane can influence the synthesis of menaquinones in microorganisms. For example, changes in the ratio of saturated to unsaturated fatty acids and the average lipid length in the cell membrane can enhance menaquinone synthesis . Furthermore, the conformation of menaquinones, such as MK-2, can vary depending on the solvent and the presence of model membranes, which in turn affects their chemical properties, such as redox potential .

科学研究应用

骨骼健康和骨质疏松症

研究表明,维生素K,特别是维生素K2的一种形式——维生素K2-4,对骨骼健康起着重要作用。研究表明,补充维生素K2-4可能有助于减少骨质流失,潜在降低骨折的风险,尤其是椎体骨折。具体来说,维生素K2-4在减少骨质流失和积极影响日本人群骨折发生率方面表现出了潜力。这些发现表明,维生素K2-4的补充可能是维持骨骼健康和预防与骨质疏松相关骨折的有效策略(Cockayne et al., 2006),(Iwamoto, 2014)。

心血管健康

维生素K2,特别是维生素K2-4,也与心血管健康有关。研究表明,摄入维生素K2可能降低冠状动脉钙化和冠心病的风险。它已被发现降低动脉硬度,这是导致心血管健康的一个因素。然而,需要进行更全面和大规模的随机对照试验,以确定维生素K2补充在心血管健康背景下的临床益处(Buchanan et al., 2016)。

癌症

初步研究表明,维生素K2在癌症预防和治疗中可能发挥潜在作用。摄入维生素K2与某些癌症的总体发病率和死亡率降低有关。临床试验暗示其可能在减少肝细胞癌复发和死亡方面具有疗效。然而,这些发现尚属初步阶段,需要进行更多研究以确定维生素K2补充在癌症治疗中的明确益处(Buchanan et al., 2016)。

未来方向

There is increasing interest in the potential health benefits of Vitamin K2 beyond its role in coagulation . An ongoing clinical trial is intended to address whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . Further investigations are needed to establish how differences among the Vitamin K forms may influence tissue specificities and their role in human health .

属性

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQRCGAQNZQEJS-WPPIEQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H104O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 12 | |

CAS RN |

27670-93-5 | |

| Record name | Menaquinone 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)